2-Mercapto-5-methyl-1,3,4-thiadiazole 2-Mercapto-5-methyl-1,3,4-thiadiazole Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
5-Methyl-1,3,4-thiadiazole-2-thiol is a pharmaceutical intermediate. UV and UV/H2O2 induced degradation of 5-methyl-1,3,4-thiadiazole-2-thiol has been investigated.
5-Methyl-1,3,4-thiadiazol-2-thiol, is a new potent nitrification inhibitors. It is also an intermediate in the synthesis of Thiazolylacetylglycine Oxime
Brand Name: Vulcanchem
CAS No.: 29490-19-5
VCID: VC21348148
InChI: InChI=1S/C3H4N2S2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
SMILES: CC1=NNC(=S)S1
Molecular Formula: C3H4N2S2
Molecular Weight: 132.21 g/mol

2-Mercapto-5-methyl-1,3,4-thiadiazole

CAS No.: 29490-19-5

Cat. No.: VC21348148

Molecular Formula: C3H4N2S2

Molecular Weight: 132.21 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Mercapto-5-methyl-1,3,4-thiadiazole - 29490-19-5

CAS No. 29490-19-5
Molecular Formula C3H4N2S2
Molecular Weight 132.21 g/mol
IUPAC Name 5-methyl-3H-1,3,4-thiadiazole-2-thione
Standard InChI InChI=1S/C3H4N2S2/c1-2-4-5-3(6)7-2/h1H3,(H,5,6)
Standard InChI Key FPVUWZFFEGYCGB-UHFFFAOYSA-N
SMILES CC1=NNC(=S)S1
Canonical SMILES CC1=NNC(=S)S1
Appearance White Solid

Overview of 2-Mercapto-5-methyl-1,3,4-thiadiazole

2-Mercapto-5-methyl-1,3,4-thiadiazole (CAS 29490-19-5) is a sulfur- and nitrogen-containing heterocyclic compound characterized by a five-membered thiadiazole ring with a methyl group at position 5 and a thiol (-SH) group at position 2 . Its molecular formula is C₃H₄N₂S₂, with a molecular weight of 132.21 g/mol . Common synonyms include 5-Methyl-1,3,4-thiadiazole-2-thiol and 2-Mercapto-5-methyl-1,3,4-thiadiazole, abbreviated as MMTD .

Key Structural Features
The compound’s structure consists of:

  • A 1,3,4-thiadiazole ring (a five-membered ring containing sulfur at position 1 and nitrogen at positions 3 and 4).

  • A methyl substituent at position 5.

  • A reactive thiol group at position 2, enabling nucleophilic or electrophilic reactivity .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for cephalosporin antibiotics like cefazolin and cefazedon, where it acts as a side-chain precursor .

Synthesis and Functionalization Methods

Functionalization Strategies

Recent advances focus on modifying the thiol group to generate derivatives with tailored reactivity. A 2024 study optimized two pathways for functionalizing 2-mercapto-5-methyl-1,3,4-thiadiazole using α,ω-dihalogenides :

Derivative TypeReagentsOptimal RatioYieldPurification
2-(ω-Haloalkylthio)thiadiazolesBromides/Chlorides1:2VariableChromatography
Symmetrical Bis-thiadiazolesDi-halogenides2:1.169–78%Crystallization

Key Optimization Insights

  • Haloalkylthio Derivatives: Reactions with dihalides (e.g., 1,2-dibromoethane) proceed via nucleophilic substitution, favoring monoalkylation. Excess thiadiazole (1:2 ratio) ensures completion .

  • Bis-Thiadiazoles: Using a 2:1.1 thiadiazole-to-reagent ratio maximizes disubstitution, yielding symmetrical products (e.g., methyl-, ethyl-, or butyl-linked bis-thiadiazoles) .

Physical and Spectroscopic Properties

NMR Characterization

Proton and carbon NMR spectra are critical for distinguishing mono- and disubstituted products.

ProductProton NMR (δ, ppm)Carbon NMR (δ, ppm)
2-(ω-Haloalkylthio)thiadiazoleMethylene signals: ~2.5–3.5 (S-linked), ~3.0–3.8 (halogen-linked)S-linked CH₂: ~30–35; Halogen-linked CH₂: ~35–40
Bis-thiadiazoleMethylene signals doubled in intensityConserved shifts for S-linked CH₂; halogen-linked CH₂ varies

Spectral Patterns

  • Methylene Groups: Signals for CH₂ adjacent to sulfur are upfield-shifted in bromides and downfield in chlorides .

  • Thiadiazole Ring: Proton signals for the methyl group (~2.3 ppm) and thiol proton (typically absent due to exchange) are diagnostic .

X-Ray Crystallography

Single-crystal XRD confirms structural integrity. Key findings include:

  • Conserved Thiadiazole Geometry: Bond lengths and angles (e.g., S–N, N–C) align with literature values for 1,3,4-thiadiazoles .

  • Molecular Packing: Bis-thiadiazoles adopt staggered conformations, with thiadiazole rings tilted relative to the linker plane (e.g., 65.9° in methyl-linked derivatives) .

Applications in Pharmaceutical and Material Science

Role in Cephalosporin Synthesis

2-Mercapto-5-methyl-1,3,4-thiadiazole is a core component in cephalosporin antibiotics. For example:

  • Cefazolin: The thiol group reacts with cephalosporin intermediates to form the β-lactam side chain .

  • Impurity Profile: It is also recognized as an impurity (EP Impurity E) in cefazolin sodium, necessitating strict analytical monitoring .

Research Challenges and Future Directions

Scalability and Selectivity

Current functionalization protocols require precise stoichiometric control to favor mono- or disubstitution. Improving reaction efficiency and reducing byproduct formation (e.g., unreacted halogenides) remains a challenge .

Expanding Derivative Libraries

Future work could explore:

  • Longer Alkyl Chains: Testing ω-haloalkylthio derivatives with chains >4 carbons.

  • Heteroatom Substitutions: Replacing halogens with other leaving groups (e.g., tosylates) to modify reactivity .

AspectDetails
SynthesisOptimized for mono- and disubstitution using dihalides; yields up to 78% .
NMRMethylene signals distinguish S-linked vs. halogen-linked groups .
XRDConserved thiadiazole geometry; bis-thiadiazoles adopt tilted conformations .
ApplicationsCritical in cephalosporin synthesis; potential as ligands in coordination chemistry .

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